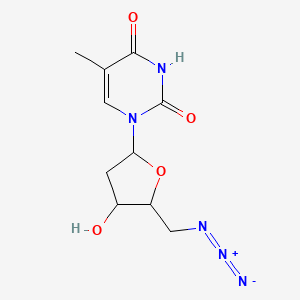
5'-azido-(5'-deoxy)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Azido-(5’-deoxy)thymidine: is a synthetic analogue of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the substitution of the hydroxyl group at the 5’ position with an azido group. The molecular formula of 5’-azido-(5’-deoxy)thymidine is C10H13N5O4, and it has a molecular weight of 267.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-azido-(5’-deoxy)thymidine typically involves the conversion of thymidine to its 5’-azido derivative. One efficient method is a one-pot synthesis that involves the conversion of alcohols to azides using the Appel reaction . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of 5’-azido-(5’-deoxy)thymidine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Azido-(5’-deoxy)thymidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine and diethyl azodicarboxylate.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the substituent introduced.
Reduction Reactions: The major product is 5’-amino-(5’-deoxy)thymidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Azido-(5’-deoxy)thymidine is used as a precursor in the synthesis of various nucleoside analogues. Its unique azido group allows for further chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, 5’-azido-(5’-deoxy)thymidine is used in studies involving DNA synthesis and repair. It serves as a tool to investigate the mechanisms of these processes.
Medicine: Its ability to inhibit DNA synthesis makes it a candidate for therapeutic agents targeting rapidly dividing cells .
Industry: In the pharmaceutical industry, 5’-azido-(5’-deoxy)thymidine is used in drug development and testing. It is also employed in the synthesis of diagnostic reagents and molecular probes.
Wirkmechanismus
The mechanism of action of 5’-azido-(5’-deoxy)thymidine involves its incorporation into DNA during replication. The azido group at the 5’ position prevents further elongation of the DNA chain, thereby inhibiting DNA synthesis. This mechanism is similar to that of other nucleoside analogues used in antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
5’-Amino-(5’-deoxy)thymidine: This compound is similar in structure but has an amino group instead of an azido group.
5’-Azido-5’-deoxyuridine: Similar to 5’-azido-(5’-deoxy)thymidine but with a uracil base instead of thymine.
Uniqueness: 5’-Azido-(5’-deoxy)thymidine is unique due to its specific azido modification, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective inhibition of DNA synthesis .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18) |
InChI-Schlüssel |
GKEHVJFBPNPCKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














